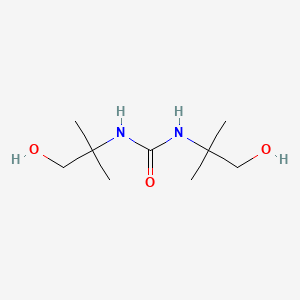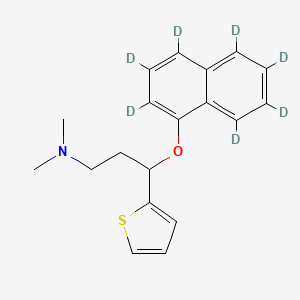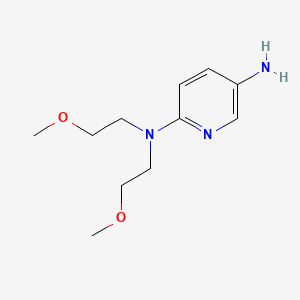![molecular formula C40H75O13P2-3 B13447193 [3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16:0-18:1 PG-[d5] involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and 9Z-octadecenoic acid (oleic acid). The deuterium labeling is introduced at specific positions on the glycerol backbone .
Industrial Production Methods: Industrial production of 16:0-18:1 PG-[d5] typically involves large-scale esterification reactions under controlled conditions. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions. The product is then purified using techniques such as chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions: 16:0-18:1 PG-[d5] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds present in the oleic acid moiety.
Substitution: The phosphoglycerol backbone can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of saturated fatty acids .
科学的研究の応用
Chemistry: 16:0-18:1 PG-[d5] is used as a standard in HPLC analysis to test ion suppression and verify fragmentation patterns .
Biology: The compound is used in lipidomics studies to analyze lipid compositions in biological samples .
Medicine: In medical research, 16:0-18:1 PG-[d5] is used to study the role of phosphoglycerides in cell signaling and membrane dynamics .
Industry: The compound is used in the preparation of large unilamellar vesicles (LUVs) for various industrial applications .
作用機序
16:0-18:1 PG-[d5] exerts its effects by integrating into lipid bilayers and influencing membrane properties. The deuterium labeling allows for precise tracking and analysis in various experimental setups. The compound interacts with proteins and other molecules within the membrane, affecting cell signaling pathways and membrane dynamics .
類似化合物との比較
160-181 PG: This is the non-deuterated version of the compound and is used in similar applications.
160-181 PC: This compound has a phosphocholine head group instead of phosphoglycerol and is used in membrane studies.
160-181 PE: This compound has a phosphoethanolamine head group and is used in lipidomics research.
Uniqueness: The uniqueness of 16:0-18:1 PG-[d5] lies in its deuterium labeling, which allows for precise tracking and analysis in experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity .
特性
分子式 |
C40H75O13P2-3 |
|---|---|
分子量 |
826.0 g/mol |
IUPAC名 |
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C40H78O13P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(43)53-38(36-52-55(47,48)51-34-37(41)33-50-54(44,45)46)35-49-39(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41H,3-16,19-36H2,1-2H3,(H,47,48)(H2,44,45,46)/p-3/b18-17-/t37?,38-/m1/s1 |
InChIキー |
BKRKPWQBIFVASS-DDDNOICHSA-K |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


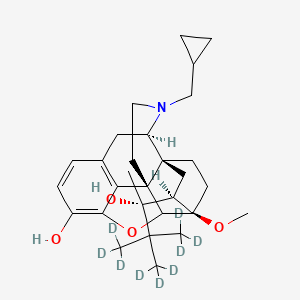
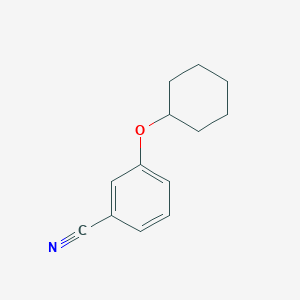
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
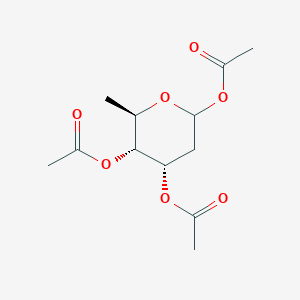
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
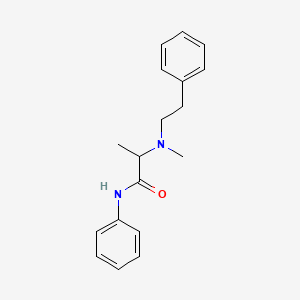

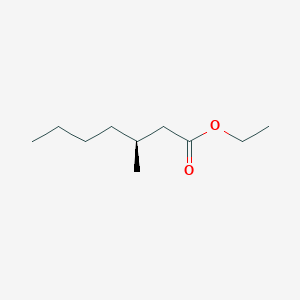

![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)
![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
